Porphobilinogen

Übersicht

Beschreibung

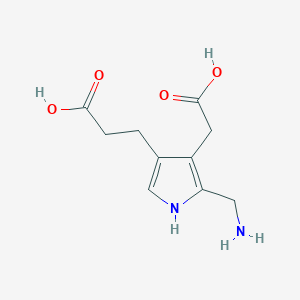

Porphobilinogen ist eine organische Verbindung, die eine entscheidende Rolle bei der Biosynthese von Porphyrinen spielt, die für die Bildung von Hämoglobin, Chlorophyll und anderen lebenswichtigen Substanzen unerlässlich sind . Es ist ein Pyrrolderivat mit der chemischen Formel C10H14N2O4 und ist an den Stoffwechselwegen fast aller biologischen Zellen beteiligt .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound wird aus Aminolävulinsäure durch die Wirkung des Enzyms Aminolävulinsäure-Dehydratase synthetisiert . Die Reaktion beinhaltet die Kondensation von zwei Molekülen Aminolävulinsäure zur Bildung von this compound .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound unter Verwendung von gentechnisch veränderten Stämmen von Escherichia coli hergestellt werden. Durch die Manipulation der Stoffwechselwege konnten Forscher hohe Ausbeuten an this compound durch Bioprozessstrategien erzielen .

Wirkmechanismus

Target of Action

Porphobilinogen (PBG) is a pyrrole involved in porphyrin metabolism . The primary targets of PBG are the enzymes ALA dehydratase and This compound deaminase . These enzymes play crucial roles in the biosynthesis of porphyrins, which include critical substances like hemoglobin and chlorophyll .

Mode of Action

PBG is generated by the enzyme ALA dehydratase . It is then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This interaction with its targets leads to the production of hydroxymethyl bilane, a key intermediate in the biosynthesis of porphyrins .

Biochemical Pathways

PBG is an integral part of the porphyrin biosynthesis pathway. In this pathway, four molecules of PBG are concatenated by carbons 2 and 5 of the pyrrole ring into hydroxymethyl bilane by the enzyme this compound deaminase . This process leads to the production of essential porphyrin/tetrapyrrole compounds, including heme, cobalamin, chlorophyll, siroheme, heme d1, etc., in almost all types of biological cells .

Pharmacokinetics

Research on recombinant human this compound deaminase, an enzyme that interacts with pbg, has been conducted . This research aimed to investigate the safety, pharmacokinetics, and pharmacodynamics of the enzyme when administered to healthy subjects and asymptomatic this compound deaminase-deficient subjects with high concentrations of PBG .

Result of Action

The action of PBG in the porphyrin biosynthesis pathway leads to the production of essential porphyrin/tetrapyrrole compounds. These compounds play vital roles in various biological functions. For instance, hemoglobin is crucial for oxygen transport in the body, while chlorophyll is essential for photosynthesis in plants .

Action Environment

The action, efficacy, and stability of PBG can be influenced by various environmental factors. For instance, certain drugs, alcohol, infection, starvation, heavy metals, and hormonal changes may precipitate crises in conditions such as acute intermittent porphyria, which is associated with an increase in urinary PBG . .

Biochemische Analyse

Biochemical Properties

Porphobilinogen is involved in porphyrin metabolism . It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme this compound deaminase . This process involves interactions with enzymes and other biomolecules, which are crucial for the synthesis of critical substances like hemoglobin and chlorophyll .

Cellular Effects

The role of this compound in cellular processes is primarily related to its function in the biosynthesis of porphyrins . These porphyrins, such as hemoglobin and chlorophyll, play vital roles in cellular functions. Hemoglobin is essential for oxygen transport in red blood cells, while chlorophyll is crucial for photosynthesis in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into hydroxymethyl bilane by the enzyme this compound deaminase . This process is a part of the porphyrin biosynthesis pathway, which leads to the production of vital substances like hemoglobin and chlorophyll .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of porphyrins . The stability and degradation of this compound would be dependent on the conditions of the laboratory setting.

Dosage Effects in Animal Models

It is known that this compound is a key intermediate in the biosynthesis of porphyrins, which are essential for various biological functions .

Metabolic Pathways

This compound is a part of the porphyrin biosynthesis pathway . It is generated from aminolevulinate (ALA) by the enzyme ALA dehydratase, and then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This pathway involves interactions with various enzymes and cofactors .

Transport and Distribution

Given its role in the biosynthesis of porphyrins, it is likely that it is transported to sites where these biosynthesis processes occur .

Subcellular Localization

Given its role in the biosynthesis of porphyrins, it is likely localized to the sites where these biosynthesis processes occur . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Porphobilinogen is synthesized from aminolevulinate through the action of the enzyme aminolevulinate dehydratase . The reaction involves the condensation of two molecules of aminolevulinate to form this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered strains of Escherichia coli. By manipulating the metabolic pathways, researchers have been able to achieve high yields of this compound through bioprocessing strategies .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Porphobilinogen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Hydroxymethyl-Bilane oxidiert werden, einem Vorläufer bei der Biosynthese von Häm.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Pyrrolderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Aminomethyl- und Carboxymethylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Hydroxymethyl-Bilane: Durch Oxidation gebildet.

Pyrrolderivate: Durch Reduktions- und Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Porphobilinogen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es spielt eine entscheidende Rolle bei der Untersuchung von Stoffwechselwegen und Enzymfunktionen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Katalysatoren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen durch seine Rolle bei der Biosynthese von Porphyrinen aus. Es wird durch das Enzym Aminolävulinsäure-Dehydratase erzeugt und in Hydroxymethyl-Bilane durch das Enzym this compound-Deaminase umgewandelt . Diese Umwandlung ist entscheidend für die Bildung von Häm und anderen Porphyrinen, die für verschiedene biologische Funktionen unerlässlich sind .

Ähnliche Verbindungen:

Aminolävulinsäure: Ein Vorläufer bei der Biosynthese von this compound.

Hydroxymethyl-Bilane: Ein Produkt, das aus this compound gebildet wird.

Uroporphyrinogen: Ein weiteres Zwischenprodukt im Porphyrinbiosyntheseweg.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Biosynthese von Porphyrinen. Im Gegensatz zu anderen Zwischenprodukten dient es als direkter Vorläufer von Hydroxymethyl-Bilane, was es zu einer entscheidenden Komponente im Stoffwechselweg macht .

Vergleich Mit ähnlichen Verbindungen

Aminolevulinate: A precursor in the biosynthesis of porphobilinogen.

Hydroxymethyl bilane: A product formed from this compound.

Uroporphyrinogen: Another intermediate in the porphyrin biosynthesis pathway.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of porphyrins. Unlike other intermediates, it serves as a direct precursor to hydroxymethyl bilane, making it a critical component in the pathway .

Biologische Aktivität

Porphobilinogen (PBG) is a key intermediate in the biosynthesis of heme, playing a crucial role in various biological processes. Its biological activity is primarily studied in the context of porphyrias, particularly acute intermittent porphyria (AIP), where its accumulation leads to significant clinical manifestations. This article delves into the biochemical characteristics, clinical implications, and therapeutic approaches related to PBG.

1. Biochemical Role of this compound

This compound is synthesized from two molecules of 5-aminolevulinic acid (ALA) through the action of the enzyme ALA dehydratase (also known as this compound synthase). This reaction is pivotal in the heme biosynthetic pathway, which is essential for the production of hemoglobin and various cytochromes.

Table 1: Key Enzymatic Reactions Involving PBG

| Reaction | Enzyme | Product |

|---|---|---|

| ALA + ALA → PBG | ALA dehydratase | This compound |

| PBG + PBG + PBG + PBG → Heme | This compound deaminase | Heme precursor |

Acute Intermittent Porphyria (AIP)

AIP is a genetic disorder caused by a deficiency in this compound deaminase (PBGD), leading to elevated levels of PBG and ALA in the urine. The clinical presentation includes severe abdominal pain, neurological symptoms, and psychiatric disturbances.

Case Study:

A notable case involved a 30-year-old woman who presented with severe abdominal pain and psychiatric symptoms. Urinary PBG levels were found to be significantly elevated at 44 mg/24 hours, compared to the normal range of 0-4 mg/24 hours, confirming the diagnosis of AIP .

Table 2: Clinical Symptoms Associated with AIP

| Symptom | Description |

|---|---|

| Abdominal Pain | Severe and intermittent, may mimic acute abdomen |

| Neurological Symptoms | Peripheral neuropathy, seizures, and psychosis |

| Hyponatremia | Commonly observed during acute attacks |

3. Biochemical Characterization

Recent studies have utilized advanced techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to characterize enzyme-substrate interactions involving PBGD. These studies reveal that mutations in PBGD affect its enzymatic activity and stability, which can lead to increased levels of porphyrin precursors like PBG .

4. Therapeutic Approaches

The management of AIP focuses on alleviating symptoms and preventing attacks. This includes:

- Avoidance of Triggers: Patients are advised to avoid certain medications and stressors that can precipitate an attack.

- Enzyme Replacement Therapy: Research into recombinant human PBGD (rhPBGD) shows promise in reducing urinary levels of PBG during acute attacks .

- Supportive Care: Treatment may involve pain management and addressing electrolyte imbalances.

5. Research Findings

Research has shown that elevated urinary excretion of this compound is a hallmark of acute porphyric crises. Studies indicate that during acute attacks, urinary PBG levels can increase dramatically, necessitating rapid diagnostic testing for effective management .

Table 3: Summary of Research Findings on Urinary PBG Levels

Eigenschaften

IUPAC Name |

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHWIQZFGQKFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060070 | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-90-1 | |

| Record name | Porphobilinogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Porphobilinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphobilinogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHOBILINOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as this compound deaminase) []. This enzyme catalyzes the sequential condensation of four this compound molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].

ANone: A deficiency in this compound deaminase leads to the accumulation of this compound and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].

ANone: The molecular formula of this compound is C10H14N2O4. It has a molecular weight of 226.23 g/mol.

ANone: this compound reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].

ANone: this compound is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.

ANone: this compound is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.

ANone: While this compound itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which this compound or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].

ANone: As this compound is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.

ANone: Elevated levels of this compound in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect this compound in urine, but quantitative measurements and additional tests are necessary for confirmation [].

ANone: Yes, in addition to urinary this compound, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., this compound deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].

ANone: Quantitative measurement of this compound typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].

ANone: These aspects are not directly relevant to the provided research on this compound, which primarily focuses on its biological role and clinical significance.

ANone: The discovery of this compound as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in this compound formation and its subsequent conversion to porphyrins []. Additionally, the recognition of this compound's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].

ANone: The study of this compound has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human this compound deaminase exemplifies the translational potential of such collaborations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.